![molecular formula C31H19NO3 B2446182 6-苯甲酰基-2-(1,2-二氢苊并萘-5-基)苯并[de]异喹啉-1,3-二酮 CAS No. 301337-39-3](/img/structure/B2446182.png)

6-苯甲酰基-2-(1,2-二氢苊并萘-5-基)苯并[de]异喹啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

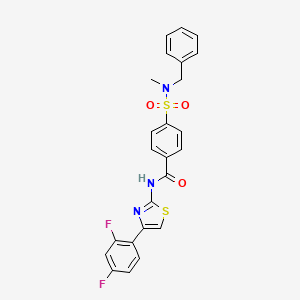

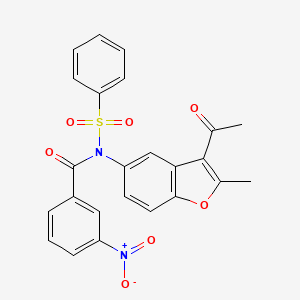

“6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione” is a novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacene . It is part of a series of molecules that have been designed and synthesized for their potential applications in organic electronic devices .

Synthesis Analysis

The synthesis of these molecules involves the use of different end groups of 1,2,5-thiadiazole, acenaphthylene, and phenanthrene . The triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the three molecules .Molecular Structure Analysis

Single-crystal X-ray diffraction revealed that these molecules have strong stacking with distances of 3.31-3.41 Å and different stacking arrangements .Chemical Reactions Analysis

These molecules have high electron affinity values of approximately 3.87, 3.69, and 3.74 eV for BQD-TZ, BQD-AP, and BQD-PA, respectively, as confirmed by cyclic voltammetry measurements .Physical And Chemical Properties Analysis

These molecules have high electron affinity values and strong stacking, which are beneficial for their use in electronic devices . The triisopropylsilylethynyl groups increase the solubility and crystallinity of the molecules .科学研究应用

合成和化学性质

- 合成方法和衍生物: 研究主要集中于萘酰亚胺衍生物的合成,包括引入各种官能团以增强其化学性质和潜在应用的方法。例如,研究表明通过 Pictet-Spengler 反应合成新型萘酰亚胺衍生物,为具有潜在药学和材料科学应用的多种分子结构提供了途径 (Tsai 等,2018)。

生物学应用

- 抗癌活性: 已对萘酰亚胺类似物进行体外抗肿瘤活性评估。例如,一系列 2-烯丙基-6-取代苯并[de]异喹啉-1,3-二酮对人肿瘤细胞系表现出显着的抗肿瘤活性,对它们的 DNA 结合特性的研究表明,作用机制可以为类似化合物在癌症治疗中的使用提供信息 (Verma 等,2015)。

材料科学应用

- 光学和电子材料: 已探索与本问题中化合物类似的化合物在创建热激活延迟荧光 (TADF) 发射器方面的潜力。这项研究可以为开发用于有机发光二极管 (OLED) 技术的新材料铺平道路,突出了该化合物在先进电子和光子器件中的潜在适用性 (Yun & Lee,2017)。

作用机制

Target of Action

It is known that this compound belongs to a class of molecules known as benzo[de]isoquinoline-1,3-diones, which are often used in the development of organic electronic devices due to their high electron affinity .

Mode of Action

It is known that these molecules have high electron affinity values, which suggests that they may interact with their targets by accepting electrons . This electron-accepting property could potentially lead to changes in the electronic properties of the target molecules.

Pharmacokinetics

It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the molecules , which could potentially impact their bioavailability.

Result of Action

It is known that these molecules have strong π–π stacking with distances of 331–341 Å and different stacking arrangements , which could potentially influence their interactions with target molecules and subsequent effects.

Action Environment

It is known that the triisopropylsilylethynyl groups were grafted to increase the solubility and crystallinity of the molecules , suggesting that factors affecting solubility and crystallinity could potentially influence the compound’s action.

属性

IUPAC Name |

6-benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H19NO3/c33-29(20-6-2-1-3-7-20)22-15-16-25-28-21(22)9-5-11-24(28)30(34)32(31(25)35)26-17-14-19-13-12-18-8-4-10-23(26)27(18)19/h1-11,14-17H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYMUQLAQDMNPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N4C(=O)C5=C6C(=C(C=C5)C(=O)C7=CC=CC=C7)C=CC=C6C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446099.png)

![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)

![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)

![N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2446108.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)

![5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2446112.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate](/img/structure/B2446114.png)